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carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde (CAS No. 383142-69-6) is a heterocyclic
aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its structure,
featuring a fluorinated aromatic ring coupled with a reactive thiazole-carbaldehyde moiety,
makes it a valuable intermediate for the synthesis of novel therapeutic agents, including
potential anticancer and anti-inflammatory drugs.[2] The presence of the fluorine atom can
enhance metabolic stability and binding affinity, a common strategy in modern drug design.[2]

This guide provides a comprehensive analysis of the expected spectroscopic characteristics of
this compound. As a self-validating framework for researchers, we will not only present the
anticipated data but also delve into the underlying principles and experimental methodologies
required for its accurate acquisition and interpretation. The insights herein are synthesized from
established spectroscopic principles and data from structurally analogous compounds reported
in the literature.

Molecular Structure and Spectroscopic Implications
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A thorough understanding of the molecule's structure is paramount for predicting and
interpreting its spectroscopic output. The key features include:

e A1,3-thiazole ring, an electron-rich five-membered heterocycle.

e An aldehyde group (-CHO) at the C2 position, which is strongly electron-withdrawing and
possesses characteristic spectroscopic signatures.

o A 4-fluorophenyl group at the C4 position, whose electronic effects and fluorine atom will
introduce distinct patterns, particularly in NMR and IR spectroscopy.

Below is the chemical structure with standardized numbering for spectroscopic assignment.

1,3-Thiazole Ring

Substituents
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Click to download full resolution via product page
Caption: Logical structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
the molecule.

Experimental Protocol: *H and **C NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.
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o Sample Preparation: Dissolve 5-10 mg of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
in ~0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent is
critical; CDCls is standard, but DMSO-de may be used if solubility is an issue.

 Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.[3]

e 1H NMR Acquisition: Acquire data using a standard pulse sequence. Key parameters include
a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.qg.,
16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain
singlets for all unique carbon atoms. A longer acquisition time and more scans (e.g., 1024 or
more) are typically required due to the lower natural abundance of :3C.

Expected *H NMR Spectrum

The proton spectrum is predicted to show distinct signals for the aldehyde, thiazole, and
fluorophenyl protons.
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Expected
Chemical Shift

(3, ppm)

Proton
Assignment

Multiplicity

Coupling
Constant (J,
Hz)

Rationale

Aldehyde-H
(CHO)

9.8-10.1

Singlet (s)

The strongly
deshielded
environment of
the aldehyde
proton places it
far downfield.[3]

Thiazole-H5 79-8.2

Singlet (s)

This proton is on
the electron-rich
thiazole ring,
adjacent to
sulfur, and its
chemical shift is
consistent with
similar thiazole

systems.[4][5]

Phenyl-H2', H6' 79-8.1

Doublet of
doublets (dd) or
Multiplet (m)

~8-9 (2JHH), ~5-
6 (*JHF)

These protons
are ortho to the
thiazole ring and
meta to the
fluorine atom.
They exhibit
coupling to both
H3'/H5' and the

fluorine.

Phenyl-H3', H5' 72-74

Doublet of
doublets (dd) or
Multiplet (m)

~8-9 (3JHH), ~8-
9 (3JHF)

These protons
are ortho to the
fluorine atom and
show strong
coupling to it, as
well as to
H2'/H6'".
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Expected *C NMR Spectrum

The 13C NMR spectrum provides a carbon count and information about the electronic
environment of each carbon atom.
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Carbon Assignment

Expected Chemical
Shift (8, ppm)

Expected C-F
Coupling

Rationale

Aldehyde (C=0)

182 - 186

The carbonyl carbon
of an aldehyde is
highly deshielded.

Thiazole C2

167 - 171

This carbon is bonded
to two heteroatoms
(N, S) and the
aldehyde group,
placing it significantly
downfield.[4]

Thiazole C4

158 - 162

Attached to the
fluorophenyl group
and two heteroatoms,
this carbon is also
highly deshielded.[4]

Thiazole C5

120 - 124

This is the only CH
carbon in the thiazole
ring, generally
appearing at a lower
chemical shift than the

substituted carbons.

[4]

Phenyl C1' (ipso)

128 - 132

2JC-F=8-10Hz

The chemical shift is
influenced by the
thiazole substituent,
with observable
coupling to the

fluorine atom.

Phenyl C2', C6'

129 - 131

3JC-F = 9-10 Hz

These carbons are
ortho to the thiazole

substituent.

Phenyl C3', C5'

116 - 118

2)JC-F = 22 Hz

These carbons are

ortho to the fluorine
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atom and show
characteristic

coupling.[4]

The ipso-carbon
bonded to fluorine
exhibits a very large
Phenyl C4' (C-F) 164 - 167 1JC-F = 250 Hz one-bond coupling
constant and is
significantly
deshielded.[4]

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups present in the
molecule.

Experimental Protocol: FT-IR Acquisition

o Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as
it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

o Data Acquisition: Record the spectrum typically from 4000 to 400 cm~1.

e Background Correction: A background spectrum of the empty ATR crystal or KBr pellet must
be recorded and subtracted from the sample spectrum to ensure accuracy.

Expected Characteristic Absorption Bands
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Wavenumber (cm~t)  Vibrational Mode Intensity Rationale
Aromatic/Thiazole C- ) Characteristic of sp?
~3100 Medium-Weak
H stretch C-H bonds.
Fermi resonance
doublet, a hallmark of
~2850, ~2750 Aldehyde C-H stretch Weak
the aldehyde C-H
bond.
The strong, sharp
absorption in this
C=0 stretch o o
1690 - 1710 Strong region is a definitive
(Aldehyde) o
indicator of the
carbonyl group.[5]
Characteristic
stretching vibration of
C=N stretch ) o ) ]
1580 - 1610 ] Medium-Strong the imine functionality
(Thiazole) - .
within the thiazole
ring.[6]
Multiple bands are
C=C stretch ) expected from the
1450 - 1550 . _ Medium .
(Aromatic/Thiazole) phenyl and thiazole
rings.
The carbon-fluorine
bond gives rise to a
1220 - 1260 C-F stretch Strong very strong and
characteristic
absorption band.
Indicative of 1,4-
~840 C-H out-of-plane bend  Strong disubstitution (para)
on the phenyl ring.
Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight and crucial information about the molecule's
fragmentation pattern, further confirming its structure.

Experimental Protocol: MS Acquisition

« lonization Technique: Electrospray lonization (ESI) is a soft ionization technique suitable for
this molecule, likely to produce a strong protonated molecular ion [M+H]*.[3]

o Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF)
or Orbitrap is recommended to determine the exact mass, allowing for molecular formula
confirmation.[7]

o Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic isotopic
patterns. The presence of sulfur will result in a small but detectable [M+2]*+ peak (~4.4% of
the M* peak).

Expected Data

e Molecular Formula: C10HeFNOS[8]
e Molecular Weight: 207.23 g/mol [8]
o Expected [M+H]* (HRMS): m/z 208.0230 (Calculated for C1o0H7FNOS)
o Key Fragmentation Pathways:
o Loss of carbon monoxide (CO) from the aldehyde group: [M+H - 28]+
o Cleavage of the thiazole ring.
o Loss of the formyl radical (-CHO).

Workflow for Spectroscopic Elucidation

The synergy between these techniques provides a robust validation of the chemical structure.
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Sample

4-(4-Fluorophenyl)-1,3-
thiazole-2-carbaldehyde
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Caption: A comprehensive workflow for structural elucidation using multiple spectroscopic
techniques.

Conclusion

This guide outlines the expected spectroscopic profile of 4-(4-Fluorophenyl)-1,3-thiazole-2-
carbaldehyde and provides the necessary experimental framework for its verification. By
cross-referencing data from *H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry,
researchers can unambiguously confirm the identity and purity of their synthesized compound.
The methodologies and predicted data serve as a reliable benchmark for drug development
professionals and scientists working with this important chemical entity.

References

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b112562?utm_src=pdf-body-img
https://www.benchchem.com/product/b112562?utm_src=pdf-body
https://www.benchchem.com/product/b112562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Asmat, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual
and Experimental Approach to Diabetes Management. ACS Omega.

Supporting Information for an unspecified article, providing NMR data for various aldehydes.
(Source details limited).

SpectraBase. (2026). 4-Thiazolecarboxaldehyde, 5-(2-fluorophenyl)-2,3-dihydro-2-thioxo-.
Wiley-VCH GmbH.

Asmat, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual
and Experimental Approach to Diabetes Management. National Institutes of Health (PMC).
PubChem. 4-Methyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology
Information.

SpectraBase. (2026). thiazole, 4-(4-fluorophenyl)-2-(3-phenyl-1-pyrrolidinyl)-. Wiley-VCH
GmbH.

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes. (Source details
limited).

Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-
Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-...). Cardiff University ORCA.
Flack, H. D., et al. (2021). 1,3-Thiazole-4-carbonitrile. National Institutes of Health (PMC).
Chen, Y-L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole
carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer
treatment. National Institutes of Health (PMC).

Singh, H., & Kumar, R. (2023). Synthesis, Characterization, Antimicrobial And Anticancer
Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-YI)-2-(Substituted Phenyl) Thiazolidin. Journal
of Pharmaceutical Negative Results.

ResearchGate. (2023). The *H & 3C NMR spectra of thiazole derivative 10d. ResearchGate
GmbH.

Eremin, D. B., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-
Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR lon Spectroscopy. National Institutes
of Health (PMC).

ResearchGate. (2018). IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-
nitrobenzylidene)hydrazinyl)thiazole(2d). ResearchGate GmbH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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